molecular formula C18H27N3O3 B2963356 1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705306-13-3

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2963356
CAS No.: 1705306-13-3
M. Wt: 333.432
InChI Key: OLUGKKTVJXDPMU-UHFFFAOYSA-N
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Description

This compound features a 1,4'-bipiperidine core with two key substituents:

  • A 4-methoxy group on one piperidine ring.
  • A 5-cyclopropyl-1,2-oxazole-3-carbonyl moiety attached to the other piperidine.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-15-6-10-20(11-7-15)14-4-8-21(9-5-14)18(22)16-12-17(24-19-16)13-2-3-13/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUGKKTVJXDPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling of the bipiperidine moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The table below compares the target compound with three analogs from recent literature and commercial catalogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine (Target) Not Reported C₁₈H₂₈N₃O₃ 334.5 Bipiperidine core, 1,2-oxazole with cyclopropyl, methoxy substituent Balanced lipophilicity (predicted LogP ~2.5), moderate solubility in polar solvents
1-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 2034602-10-1 C₁₆H₁₈F₃N₅O₃ 385.34 Triazolone ring, trifluoromethyl group, lacks bipiperidine Higher molecular weight, increased lipophilicity (LogP ~3.1) due to CF₃ group
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride 1315368-72-9 C₁₁H₂₀Cl₂N₄O 307.21 1,2,4-oxadiazole, diazepane backbone, dihydrochloride salt Improved aqueous solubility (salt form), smaller molecular size
1'-(5-Bromopyridine-3-carbonyl)-4-methoxy-1,4'-bipiperidine 1705835-15-9 C₁₇H₂₄BrN₃O₂ 382.3 Bromopyridine carbonyl substituent, bipiperidine core Bromine increases molecular weight, potential halogen-bonding interactions

Key Differences and Implications

a) Heterocyclic Core Variations
  • Target vs. 2034602-10-1 : The target’s 1,2-oxazole differs from the triazolone ring in the latter. Triazolones are prone to hydrolysis, whereas 1,2-oxazoles are more stable, suggesting better metabolic resilience for the target .
  • Target vs.
b) Substituent Effects
  • Methoxy Group : Present in the target and 1705835-15-9, this group enhances water solubility compared to bromine or trifluoromethyl substituents .
  • Cyclopropyl vs. Bromine : The cyclopropyl group in the target improves steric shielding without the toxicity risks associated with bromine .
c) Backbone Modifications
  • Bipiperidine vs. Diazepane : The target’s bipiperidine core provides two rigid six-membered rings, whereas the diazepane analog’s seven-membered ring may adopt multiple conformations, affecting binding specificity .

Research and Commercial Relevance

  • Pharmacological Potential: The target’s combination of a stable 1,2-oxazole and bipiperidine backbone makes it a candidate for central nervous system (CNS) targets, where metabolic stability and blood-brain barrier penetration are critical.
  • Commercial Availability : Analogs like 2034602-10-1 are marketed for research (e.g., $8–$10/g), but their trifluoromethyl group limits scalability due to synthetic complexity .
  • Salt Forms : The dihydrochloride salt of 1315368-72-9 highlights strategies to improve solubility, a consideration for future formulations of the target compound .

Biological Activity

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O4C_{16}H_{20}N_{4}O_{4} with a molecular weight of approximately 332.35 g/mol. The compound features a bipiperidine core substituted with both a cyclopropyl oxazole and a methoxy group, which may influence its biological activity.

Research indicates that compounds containing oxazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the bipiperidine structure may enhance the binding affinity to biological targets.

Antimicrobial Properties

Studies have shown that derivatives of oxazole compounds can inhibit bacterial growth. For instance, a related compound demonstrated effective inhibition against E. coli and S. aureus, with IC50 values in the low μg/mL range . The structural similarity suggests that this compound could exhibit comparable antimicrobial effects.

Anticancer Activity

Preliminary investigations into related oxazole derivatives indicate promising antiproliferative activity against various human tumor cell lines. Compounds in this class have shown GI50 values ranging from nM to μM, suggesting potential for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A study focused on the antibacterial properties of oxazole derivatives revealed that specific substitutions significantly enhanced their activity against resistant bacterial strains. The presence of cyclic amines in the structure was noted to improve solubility and antibacterial potency compared to simpler derivatives .

Study on Anticancer Effects

Another investigation into pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles showed that these compounds exhibited significant antiproliferative effects across multiple cancer cell lines. The study emphasized the importance of structural modifications in optimizing activity and selectivity against cancer cells .

Comparative Activity Table

Compound NameStructure TypeIC50 (μg/mL)Target Pathogen/Cell Line
This compoundOxazole derivativeTBDTBD
Benzothiazole derivativesAntibacterial0.0033 - 0.046E. coli, S. aureus
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAnticancernM - μMVarious tumor cell lines

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